molecular formula C4H2ClFN2O B086934 2-Chloro-4-hydroxy-5-fluoropyrimidine CAS No. 155-12-4

2-Chloro-4-hydroxy-5-fluoropyrimidine

Cat. No. B086934
CAS RN: 155-12-4
M. Wt: 148.52 g/mol
InChI Key: FHTLMXYURUPWJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine and related compounds involves a variety of chemical strategies, including halogenation, nucleophilic substitution, and condensation reactions. For instance, compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of kinase inhibitors, demonstrate the complexity and the intricate steps involved in the synthesis of fluoropyrimidines, highlighting the regioselective introduction of functional groups to the pyrimidine core (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxy-5-fluoropyrimidine is characterized by its electronic configuration and spatial arrangement, which are influenced by the electronegative fluorine and chlorine atoms. These halogens impact the electron distribution within the molecule, affecting its chemical reactivity and interactions. Studies like the synthesis and crystal structure analysis of related fluoropyrimidine compounds provide insight into the structural aspects of these molecules, including bond lengths, angles, and conformations (Li et al., 2014).

Chemical Reactions and Properties

2-Chloro-4-hydroxy-5-fluoropyrimidine undergoes a range of chemical reactions, including tautomerism, nucleophilic substitutions, and condensation reactions. The presence of both electron-withdrawing and electron-donating groups within the molecule facilitates diverse reactivity patterns, making it a versatile intermediate for further chemical modifications. Research on compounds like 5-fluoro-4-hydroxy-2-methoxypyrimidine reveals the conditions under which tautomerism, an important reaction behavior in pyrimidines, is stabilized, offering parallels to the behavior of 2-Chloro-4-hydroxy-5-fluoropyrimidine in various solvents (Kheifets et al., 2006).

Scientific Research Applications

  • Kinase Inhibitors : Novel compounds containing 2,4-disubstituted-5-fluoropyrimidine, a core similar to 2-Chloro-4-hydroxy-5-fluoropyrimidine, have been synthesized for potential use as kinase inhibitors, which are significant in cancer treatment (Wada et al., 2012).

  • Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine, structurally related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, has been shown to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase, thus improving the effectiveness of cancer treatment (Takechi et al., 2002).

  • Antiviral Activity : Derivatives of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, have shown high antiviral activity against respiratory syncytial virus and human flu viruses (Chernikova et al., 2019).

  • S-1 in Cancer Therapy : S-1, an oral fluoropyrimidine derivative, contains 5-Chloro-2-4-Dihydroxypyridine, which inhibits the activity of dihydropyrimidine dehydrogenase and enhances the clinical utility of fluoropyrimidines in treating various carcinomas (Chhetri et al., 2016).

  • Sensitizing Cells to Radiation : Gimeracil, a component of S-1, which is related to 2-Chloro-4-hydroxy-5-fluoropyrimidine, has been found to sensitize cells to radiation by inhibiting homologous recombination, a key process in DNA repair during radiotherapy (Takagi et al., 2010).

Safety And Hazards

“2-Chloro-4-hydroxy-5-fluoropyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2-chloro-5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTLMXYURUPWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292217
Record name 2-Chloro-5-fluoropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxy-5-fluoropyrimidine

CAS RN

155-12-4
Record name 155-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-5-fluoropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 30A was also prepared as follows. Dimethylaniline (195 mL, 1.54 mol) was added to a slurry of 5-fluorouracil (99.73 g, 0.77 mol) in phosphorus oxychloride (215 mL, 2.31 mol) at 95° C. under a nitrogen atmosphere. The reaction mixture was stirred at this temperature for 3.5 h, cooled to room temperature and then slowly added to a stirred mixture of ice (200 g) and 6 M HCl (200 mL). The resulting slurry was extracted with dichloromethane (2×400 mL) and the combined organic extracts were washed with DI water (4×275 mL), dried over MgSO4 and concentrated under reduced pressure to afford 111.77 g (87%, 98.1% AUC by HPLC) of 5-fluoro-2,4-dichloro-pyrimidine as an amber oil. A molar solution of sodium hydroxide (1.34 L) was slowly added to a solution of the 5-fluoro-2,4-dichloro-pyrimidine (111.77 g, 0.67 mol) in THF (377 mL) at 0° C. After the reaction mixture was stirred for about 30 min at room temperature, the pH was adjusted to 6 by a slow addition of 1.0 M HCl. The aqueous solution was extracted with ethyl acetate (440 mL) to remove impurities following which the pH was adjusted to 1 with 1.0 M HCl. The acidic aqueous solution was extracted with ethyl acetate (4×555 mL) and the combined organic extracts were washed with brine (111 mL), dried over MgSO4 and concentrated under reduced pressure to produce 88.35 g (89%, 99.2% AUC by HPLC) of 2-chloro-5-fluoro-3H-pyrimidin-4-one as an off-white powder.
Quantity
1.34 L
Type
reactant
Reaction Step One
Quantity
111.77 g
Type
reactant
Reaction Step One
Name
Quantity
377 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-hydroxy-5-fluoropyrimidine
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Citations

For This Compound
1
Citations
RA Paégle, MG Plata, MY Lidak, YY Popel - Chemistry of Heterocyclic …, 1971 - Springer
… -5-fluoro-4-pyrimidyl)-substituted amino acids are refluxed with concentrated hydrochloric acid for 2-4 h, they split out amino acid and form 2-chloro-4-hydroxy-5-fluoropyrimidine and 2-…
Number of citations: 1 link.springer.com

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